molecular formula C13H18N6 B14942285 1-ethyl-4-[2-(1H-tetrazol-1-yl)phenyl]piperazine

1-ethyl-4-[2-(1H-tetrazol-1-yl)phenyl]piperazine

Cat. No.: B14942285
M. Wt: 258.32 g/mol
InChI Key: WCGBPCFFUAKAOL-UHFFFAOYSA-N
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Description

1-ethyl-4-[2-(1H-tetrazol-1-yl)phenyl]piperazine is a compound that belongs to the class of tetrazoles, which are nitrogen-rich heterocycles. Tetrazoles are known for their diverse biological applications, particularly in material and medicinal chemistry . This compound features a tetrazole ring attached to a phenyl group, which is further connected to a piperazine ring. The presence of these functional groups makes it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-[2-(1H-tetrazol-1-yl)phenyl]piperazine can be approached through several methods. One common method involves the reaction of 1-ethylpiperazine with 2-(1H-tetrazol-1-yl)phenyl chloride under basic conditions. The reaction typically requires a solvent such as acetonitrile and a base like potassium carbonate. The mixture is heated to reflux for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using water as a solvent and employing eco-friendly reagents, can be adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-[2-(1H-tetrazol-1-yl)phenyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-ethyl-4-[2-(1H-tetrazol-1-yl)phenyl]piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-4-[2-(1H-tetrazol-1-yl)phenyl]piperazine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to mimic the biological activity of carboxyl-containing compounds. This interaction can lead to the inhibition of enzymes or receptors involved in various biological pathways . The compound’s ability to penetrate cell membranes due to its lipophilicity enhances its efficacy in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-4-[2-(1H-tetrazol-1-yl)phenyl]piperazine is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring’s ability to act as a bioisostere of carboxylic acids and its enhanced lipophilicity make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C13H18N6

Molecular Weight

258.32 g/mol

IUPAC Name

1-ethyl-4-[2-(tetrazol-1-yl)phenyl]piperazine

InChI

InChI=1S/C13H18N6/c1-2-17-7-9-18(10-8-17)12-5-3-4-6-13(12)19-11-14-15-16-19/h3-6,11H,2,7-10H2,1H3

InChI Key

WCGBPCFFUAKAOL-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=CC=CC=C2N3C=NN=N3

Origin of Product

United States

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